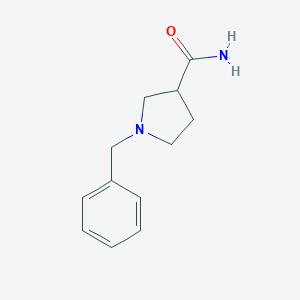

1-Benzylpyrrolidine-3-carboxamide

説明

Historical Context and Significance of the Pyrrolidine (B122466) Scaffold in Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational structure in a vast number of biologically active molecules, both natural and synthetic. frontiersin.orgnih.gov Its prevalence in numerous alkaloids, such as nicotine (B1678760) and hygrine, and its core presence in the amino acid proline, underscore its fundamental role in biochemistry. wikipedia.org In pharmaceutical sciences, the pyrrolidine nucleus is one of the most favored scaffolds in drug design. nih.gov This is evidenced by its appearance in 37 drugs approved by the U.S. Food and Drug Administration (FDA), ranking it first among the top five most common five-membered non-aromatic nitrogen heterocycles. nih.gov

The journey of pyrrolidine-based compounds in drug discovery has been marked by continuous evolution and diversification. Initially identified in natural products, the scaffold's potential was quickly recognized by medicinal chemists. frontiersin.orgnih.gov The development of synthetic methodologies has allowed for the creation of extensive libraries of pyrrolidine derivatives, leading to the discovery of agents with a wide array of pharmacological activities. frontiersin.org These include antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. frontiersin.org

The versatility of the pyrrolidine scaffold has enabled its application in developing treatments for complex diseases. For instance, pyrrolidine derivatives have been investigated as inhibitors of α-amylase and α-glucosidase for the management of diabetes. nih.gov More recently, research has focused on creating hybrid molecules, combining the pyrrolidine skeleton with other bioactive structures to develop new therapeutic candidates that can overcome challenges like drug resistance. frontiersin.orgnih.gov The ongoing exploration of pyrrolidine-based molecules continues to yield novel compounds with significant potential in pharmacotherapy. frontiersin.org

The significance of the pyrrolidine scaffold in medicinal chemistry is largely due to its unique structural attributes that are conducive to biological activity. nih.govresearchgate.net Unlike flat aromatic rings, the saturated, non-planar nature of the pyrrolidine ring provides a three-dimensional (3D) structure. nih.govresearchgate.net This "pseudorotation" phenomenon allows the molecule to explore a wider pharmacophore space, enhancing the potential for specific interactions with biological targets like proteins and enzymes. researchgate.netdntb.gov.ua

Key structural features influencing biological activity include:

Stereochemistry : The pyrrolidine ring can contain up to four stereogenic carbons, leading to a high degree of stereoisomerism. The specific spatial orientation of substituents can drastically alter the biological profile of a drug candidate due to different binding modes with enantioselective proteins. nih.govresearchgate.net

Substituent Effects : The position and nature of substituents on the pyrrolidine ring are critical. Substituents at the C-4 position can affect the ring's puckering, while those at the C-2 position can alter its basicity. nih.gov The nitrogen atom's basicity and nucleophilicity make it a prime location for substitutions, a feature exploited in the majority of FDA-approved pyrrolidine drugs. nih.gov

Molecular Complexity : The sp³-hybridized carbons of the pyrrolidine ring contribute to molecular complexity, a feature that has been linked to higher success rates in clinical trials compared to flatter, sp²-rich molecules. nih.gov

These attributes allow for fine-tuning of a molecule's properties to optimize its potency, selectivity, and pharmacokinetic profile. nih.gov

Nomenclature and Chemical Classification of 1-Benzylpyrrolidine-3-carboxamide

The precise naming and classification of a chemical compound are fundamental for its identification and study within the scientific community.

The systematic name for the compound according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound . sigmaaldrich.com

A common synonym found in chemical databases is:

1-Benzyl-pyrrolidine-3-carboxylic acid amide sigmaaldrich.com

It is identified by the CAS Number 115687-29-1 . sigmaaldrich.com

This compound is a heterocyclic compound. It is specifically classified as a substituted pyrrolidine. Its structure is characterized by:

A central pyrrolidine ring , which is a five-membered saturated ring containing one nitrogen atom. wikipedia.org

A benzyl (B1604629) group (a phenylmethyl group) attached to the nitrogen atom at position 1 of the pyrrolidine ring.

A carboxamide moiety (-CONH₂) attached to the carbon atom at position 3 of the pyrrolidine ring.

Chemically, it is a derivative of a cyclic secondary amine and a carboxamide. wikipedia.org

Research Landscape and Gaps for this compound

The current body of scientific literature indicates that this compound is primarily utilized as a chemical intermediate or a building block in the synthesis of more complex molecules. It is cited as a precursor in the development of potential central nervous system (CNS) agents and enzyme inhibitors.

However, there is a notable gap in the research concerning the direct biological activities of this compound itself. While the broader class of pyrrolidine derivatives is extensively studied, this specific compound appears to be under-investigated as a standalone therapeutic agent.

The existing research on related structures suggests potential avenues for future investigation. For example, studies on other N-substituted pyrrolidine carboxamides have revealed potent biological activities. A notable study identified a pyrrolidine-1-carboxamide (B1295368) derivative as a potent and brain-penetrant TRPV1 (Transient Receptor Potential Vanilloid 1) antagonist, highlighting a potential strategy for pain relief. nih.gov Similarly, other carboxamide-containing heterocyclic compounds have been synthesized and evaluated for a range of activities, including antiviral effects against SARS-CoV-2 and acetylcholinesterase inhibition. researchgate.netnih.gov

The key research gap, therefore, is the lack of comprehensive screening and evaluation of this compound for its own intrinsic pharmacological profile. Future research could focus on exploring its potential in areas where the pyrrolidine scaffold has shown promise, such as in CNS disorders, infectious diseases, and as an enzyme inhibitor.

Data Tables

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 115687-29-1 | sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₆N₂O | sigmaaldrich.com |

| Molecular Weight | 204.27 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| SMILES | NC(=O)C1CCN(C1)Cc2ccccc2 | sigmaaldrich.com |

| InChI Key | HNAGHMKIPMKKBB-UHFFFAOYSA-N | sigmaaldrich.com |

Current State of Academic Inquiry

Academic investigation into this compound and its derivatives is primarily concentrated in the field of medicinal chemistry, where it is recognized as a valuable scaffold for designing compounds with specific biological activities. The core structure, featuring a pyrrolidine ring with a benzyl group at the nitrogen atom and a carboxamide group at the 3-position, provides a versatile platform for creating molecules that can interact with various biological targets.

Current research highlights its role as a key intermediate in the synthesis of potential drugs targeting the central nervous system (CNS). Derivatives of the 1-benzylpyrrolidine (B1219470) scaffold have been extensively studied for their neuroleptic activity. For instance, a series of benzamides derived from 1-benzyl-3-aminopyrrolidine were found to be highly potent inhibitors of apomorphine-induced stereotyped behavior in rats, a common screening model for antipsychotic drugs. nih.gov One notable derivative, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, demonstrated significantly higher potency than the established neuroleptic haloperidol. nih.gov This underscores the importance of the 1-benzylpyrrolidine moiety in achieving high affinity for CNS targets. nih.gov

Furthermore, the scaffold is integral to the development of multifunctional agents for neurodegenerative disorders like Alzheimer's disease. Researchers have designed and synthesized novel inhibitors of butyrylcholinesterase (BuChE) based on a 1-benzylpyrrolidine-3-amine framework. nih.gov These compounds not only inhibit BuChE but also exhibit other desirable properties for treating Alzheimer's, such as preventing the aggregation of amyloid-beta and tau proteins, scavenging free radicals, and chelating metal ions. nih.gov

Beyond CNS applications, the this compound structure is being explored for its potential as an enzyme inhibitor in other therapeutic areas. Molecular docking studies have indicated that it can interact with Akt (Protein Kinase B), a key enzyme in various cellular signaling pathways, suggesting its potential in oncology research. Additionally, pyrrolidine carboxamides have been identified as a novel class of inhibitors for InhA, an enzyme essential for the survival of Mycobacterium tuberculosis, pointing towards applications in developing new anti-tuberculosis drugs. nih.gov The pyrrolidine ring itself is a favored scaffold in drug discovery due to its three-dimensional structure, which allows for effective exploration of pharmacophore space. nih.gov

Table 1: Investigated Biological Activities of 1-Benzylpyrrolidine Derivatives

| Derivative Class | Target/Activity | Therapeutic Area | Reference |

|---|---|---|---|

| Benzamides of 1-benzyl-3-aminopyrrolidine | Dopamine (B1211576) Receptor Antagonism | Neuroleptics/Antipsychotics | nih.gov |

| 1-Benzylpyrrolidine-3-amine based ligands | Butyrylcholinesterase (BuChE) Inhibition, Anti-aggregation (Aβ, tau), Antioxidant | Alzheimer's Disease | nih.gov |

| This compound | Akt (Protein Kinase B) Interaction | Oncology (potential) | |

| Pyrrolidine Carboxamides | Enoyl Acyl Carrier Protein Reductase (InhA) Inhibition | Infectious Disease (Tuberculosis) | nih.gov |

Unexplored Research Avenues and Future Directions

While current research has established this compound as a promising scaffold, several avenues remain underexplored, offering fertile ground for future investigation.

A primary future direction lies in the systematic synthesis and screening of extensive libraries of this compound derivatives. The existing research often focuses on modifications at the 3-position amine or carboxamide. nih.govnih.gov Future work could explore the impact of substitutions on the benzyl group's phenyl ring or on the pyrrolidine ring itself. Modifying these positions could fine-tune the electronic and steric properties of the molecules, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic profiles for specific biological targets. nih.govontosight.ai

The promising activity of derivatives against CNS targets warrants deeper investigation into their precise mechanisms of action. nih.govnih.gov While some studies have identified interactions with dopamine receptors or enzymes like BuChE, the broader neuropharmacological profile of this chemical class is not fully understood. nih.govnih.gov Future research could employ advanced in vitro and in vivo models to elucidate their effects on other neurotransmitter systems and signaling pathways implicated in neurological and psychiatric disorders. ontosight.ai The development of potent and brain-penetrant antagonists for targets like the Transient Receptor Potential Vanilloid 1 (TRPV1) from related pyrrolidine carboxamides suggests a viable path for developing novel analgesics. nih.gov

The finding that this compound may interact with kinases like Akt opens a significant, yet largely unexplored, research avenue. A focused effort to design and optimize derivatives as selective kinase inhibitors could yield novel therapeutics for cancer and other diseases driven by aberrant kinase activity. This would involve detailed structure-activity relationship (SAR) studies and co-crystallization experiments to understand and improve binding to the target kinase's active site.

Finally, the application of this scaffold in infectious diseases beyond tuberculosis presents another exciting frontier. nih.gov The structural features of this compound could be leveraged to design inhibitors for essential enzymes in other pathogenic bacteria or viruses, contributing to the development of new anti-infective agents. The biosynthesis of natural products containing a benzylpyrrolidine precursor could also provide inspiration for novel enzymatic and synthetic strategies. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-benzylpyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-12(15)11-6-7-14(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAGHMKIPMKKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590304 | |

| Record name | 1-Benzylpyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115687-29-1 | |

| Record name | 1-Benzylpyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Benzylpyrrolidine 3 Carboxamide Derivatives

Systematic Structural Modifications and Their Impact on Biological Activity

The biological activity of 1-benzylpyrrolidine-3-carboxamide derivatives can be finely tuned by making specific structural modifications to the core molecule. These modifications involve altering the substituents on the benzyl (B1604629) ring, making changes to the pyrrolidine (B122466) ring, modifying the carboxamide group, and considering the stereochemistry of the molecule.

The benzyl group of this compound plays a significant role in the biological activity of these compounds. researchgate.net The nature and position of substituents on the benzyl ring can dramatically influence the potency and selectivity of the derivatives. For instance, in a series of pyrrolidine carboxamides designed as inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, the substitution pattern on the aromatic ring was found to be a key determinant of inhibitory activity. nih.gov

An unsubstituted phenyl ring can serve as a baseline for activity, while the introduction of various substituents can either enhance or diminish the biological effect. nih.gov For example, the addition of a para-substituent, such as a halogen, ethoxy, phenoxy, acetoxy, or acetamido group, has been observed to decrease the potency of some pyrrolidine carboxamide inhibitors. nih.gov Conversely, di-substitution, as seen with a dichloro-substituted compound, can lead to increased potency. This enhancement is attributed to additional hydrophobic interactions between the substituent and the target protein. nih.gov

The electronic properties of the substituents also play a crucial role. The presence of electron-donating groups, such as amino or chloro groups in the para position of the phenyl ring, has been associated with strong antioxidant activity in certain N-benzyl-pyrrolidine derivatives. researchgate.net

Table 1: Influence of Benzyl Ring Substituents on InhA Inhibitory Activity of Pyrrolidine Carboxamides

| Compound | Benzyl Ring Substitution | IC₅₀ (μM) |

| s1 | Unsubstituted | ~10 |

| d11 | 3,4-dichloro | 0.39 |

| - | para-X (halo, OEt, OPh, OCOCH₃, NHCOCH₃) | Decreased activity |

Data sourced from a study on pyrrolidine carboxamide inhibitors of InhA. nih.gov

The pyrrolidine ring is a versatile scaffold in drug discovery, and substitutions on this ring can significantly impact the biological properties of this compound derivatives. nih.gov The position of the substituent on the pyrrolidine ring is critical. For example, substituents at the C-4 position can affect the puckering of the ring, while substituents at the C-2 position can alter the basicity of the pyrrolidine nitrogen. nih.gov

In the context of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the pyrrolidine ring have been shown to provide better in vitro potency. nih.gov The nitrogen atom of the pyrrolidine ring is a common site for substitution, with a vast majority of FDA-approved drugs containing a pyrrolidine moiety being substituted at the N-1 position. nih.gov

The carboxamide group is a critical functional group in this compound derivatives, often involved in key interactions with biological targets. Modifications to this group can lead to significant changes in activity. For example, in the case of InhA inhibitors, the carboxamide moiety is crucial for binding to the enzyme. nih.gov

Replacing the oxygen atom of the carboxamide with a sulfur atom to form a carbamothioyl carboxamide has been explored in other compound series, leading to potent and selective antagonists of P2X4 and P2X7 receptors. nih.gov This suggests that bioisosteric replacement of the carboxamide group could be a viable strategy for modulating the activity of this compound derivatives. Furthermore, the arylcarboxamide linkage has been shown to be important for the anti-proliferative activity of certain heterocyclic compounds. nih.govmdpi.com

Chirality and stereochemistry are fundamental aspects of the structure-activity relationship of this compound derivatives. The spatial arrangement of atoms can dictate how a molecule interacts with its biological target. For pyrrolidine carboxamide inhibitors of InhA, it has been demonstrated that only one enantiomer is active, highlighting the importance of stereospecificity. nih.gov

The relative configuration of substituents on the pyrrolidine ring can also be crucial. In some instances, a cis-configuration of substituents is preferred over a trans-orientation for optimal biological activity. nih.gov The synthesis of stereochemically defined compounds is therefore essential for elucidating the precise structural requirements for activity. nih.gov The absolute configuration of the molecule, as in (2R)-N-(2-benzoyl-phenyl)-1-benzyl-pyrrolidine-2-carboxamide, is a key determinant of its three-dimensional structure and, consequently, its biological properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com This approach is invaluable in drug discovery for predicting the activity of novel compounds and for providing insights into the structural features that govern activity.

The development of a predictive QSAR model for this compound derivatives would involve several key steps. biointerfaceresearch.comnih.gov First, a dataset of compounds with their corresponding biological activities would be compiled. This dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive ability. biointerfaceresearch.com

Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can encode topological, geometric, and electronic features of the molecules. nih.gov Statistical methods such as Multiple Linear Regression (MLR), computational neural networks, or the Monte Carlo method are then employed to develop a mathematical model that correlates the descriptors with the biological activity. nih.govnih.gov

The resulting QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising compounds. The models are validated both internally and externally to ensure their robustness and predictive power. journalagent.com The insights gained from the QSAR models, such as the identification of key molecular fragments or properties that influence activity, can guide the design of more potent this compound derivatives. nih.govnih.gov

Computational Approaches in SAR Elucidation

The exploration of structure-activity relationships is greatly accelerated and refined by computational methods. For complex molecules like this compound derivatives, these in silico techniques provide invaluable insights into how they interact with biological targets at a molecular level.

One of the cornerstone computational approaches is Quantitative Structure-Activity Relationship (QSAR) modeling. In 3D-QSAR studies, the three-dimensional structures of a series of compounds are aligned, and their interaction energies with a probe atom are calculated to generate molecular fields. Two common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). CoMFA maps steric and electrostatic fields, while CoMSIA provides additional descriptors for hydrophobicity, hydrogen bond donors, and acceptors. These models can quantitatively predict the biological activity of new, unsynthesized compounds and provide visual representations, in the form of contour maps, that highlight regions where modifications to the molecular structure would likely enhance or diminish activity. nih.gov

Molecular docking is another powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govnih.gov This method allows researchers to visualize the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. For this compound derivatives, docking studies can help to understand how the benzyl group, the pyrrolidine ring, and the carboxamide function fit into the binding pocket of a target protein. The insights gained from docking can guide the rational design of more potent and selective inhibitors. nih.gov

The integration of molecular docking with 3D-QSAR modeling often leads to more robust and predictive models. Docking can provide a more biologically relevant alignment of the molecules for the 3D-QSAR analysis, leading to more reliable structure-activity relationship interpretations. nih.gov

Conformational Analysis and its Relationship to Bioactivity

The biological activity of a molecule is not only dependent on its chemical composition but also on its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt by rotation about single bonds. For flexible molecules like this compound derivatives, understanding the preferred conformations and the energy barriers between them is crucial for comprehending their interaction with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Nuclear Overhauser Effect (NOE), is a powerful experimental technique for determining the conformation of molecules in solution. mdpi.com By measuring the transfer of nuclear spin polarization between spatially close atoms, NOE can provide information about interatomic distances, which helps to define the molecule's three-dimensional structure. mdpi.com

Computational methods, such as molecular mechanics and quantum chemical calculations, are also employed to explore the conformational landscape of these molecules. mdpi.com These calculations can determine the relative energies of different conformers and the energy barriers for interconversion between them. The bioactive conformation, the specific shape a molecule adopts when it binds to its biological target, may not necessarily be the lowest energy conformation in solution. Therefore, understanding the full range of accessible conformations is vital for drug design. The introduction of different substituents can alter the conformational preferences of the molecule, which in turn can have a profound effect on its biological activity. mdpi.com

Structure-Activity Relationship of N-(1-Benzylpyrrolidin-3-yl)arylbenzamide Derivatives as Dopamine (B1211576) D4 Antagonists

A study on a series of N-(1-benzylpyrrolidin-3-yl)arylbenzamides has provided valuable insights into the structure-activity relationships for antagonism of the human dopamine D4 receptor. The following table summarizes the binding affinities of selected derivatives, highlighting the impact of substitutions on the benzamide (B126) portion of the molecule.

| Compound | R1 (ortho) | R2 (meta) | R3 (para) | D4 Ki (nM) |

|---|---|---|---|---|

| 1 | H | H | H | 160 |

| 2 | Cl | H | H | 14 |

| 3 | H | Cl | H | 120 |

| 4 | H | H | Cl | 110 |

| 5 | CH3 | H | H | 32 |

| 6 | H | CH3 | H | 140 |

| 7 | H | H | CH3 | 110 |

| 8 | OCH3 | H | H | 2.5 |

| 9 | H | OCH3 | H | 120 |

| 10 | H | H | OCH3 | 62 |

The data reveals that substitution on the benzamide ring has a significant impact on the binding affinity for the dopamine D4 receptor. Notably, ortho-substituents appear to be particularly influential. For instance, the introduction of a chlorine atom at the ortho position (Compound 2) leads to a more than 10-fold increase in potency compared to the unsubstituted parent compound (Compound 1). nih.gov Similarly, an ortho-methyl group (Compound 5) also enhances affinity. nih.gov The most potent compound in this series features an ortho-methoxy group (Compound 8), with a Ki of 2.5 nM. nih.gov In contrast, substitutions at the meta and para positions generally result in less pronounced changes in affinity. nih.gov

Biological Activities and Pharmacological Investigations of 1 Benzylpyrrolidine 3 Carboxamide and Its Derivatives

Neurological and Neurodegenerative Disease Research

Derivatives of 1-benzylpyrrolidine-3-carboxamide have been a focal point of research aimed at developing novel therapeutic agents for neurological and neurodegenerative disorders, most notably Alzheimer's disease. ontosight.ainih.gov The rationale behind this focus lies in the ability to modify the core structure to interact with multiple targets involved in the disease cascade.

The multifaceted nature of Alzheimer's disease necessitates the development of multifunctional molecules that can combat its complex pathomechanism. nih.gov Derivatives of 1-benzylpyrrolidine (B1219470) have been designed and synthesized to act as such multi-target agents, demonstrating a range of activities relevant to AD pathology. researchgate.net

In the context of Alzheimer's disease, the inhibition of cholinesterases, including butyrylcholinesterase (BuChE), is a key therapeutic strategy. rsc.org Several derivatives of 1-benzylpyrrolidine have been identified as potent BuChE inhibitors. For instance, in a study of 1-benzylpyrrolidine-3-amine-based derivatives, compounds 24b and 25b were found to be the most potent inhibitors of BuChE, with IC50 values of 2.39 μM and 1.94 μM, respectively. nih.gov Another study on N-benzylpyrrolidine derivatives identified compounds that exhibited balanced inhibitory activity against both acetylcholinesterase (AChE) and BuChE. researchgate.net Specifically, novel 2-benzoylhydrazine-1-carboxamides have been designed as dual inhibitors of both enzymes, with some derivatives showing better or comparable in vitro inhibition of cholinesterases than the approved drug rivastigmine. researchgate.netnih.govmdpi.com

Table 1: BuChE Inhibitory Activity of Selected 1-Benzylpyrrolidine-3-amine Derivatives

| Compound | BuChE IC50 (μM) |

| 24b | 2.39 |

| 25b | 1.94 |

The aggregation of amyloid-beta (Aβ) peptides and the hyperphosphorylation and aggregation of tau protein are central to the pathology of Alzheimer's disease. mdpi.comresearchgate.net Research has shown that derivatives of 1-benzylpyrrolidine can effectively modulate these processes. A series of novel multifunctional ligands based on the 1-benzylpyrrolidine-3-amine scaffold demonstrated dual anti-aggregating properties towards both Aβ and tau protein. nih.gov In an in cellulo assay, compounds 24b and 25b were particularly effective, inhibiting the aggregation of Aβ and tau protein at a concentration of 10 μM. nih.gov Specifically, compound 24b showed 45% inhibition for Aβ and 53% for tau, while compound 25b showed 49% inhibition for Aβ and 54% for tau. nih.gov Furthermore, some N-benzylpyrrolidine derivatives have shown potential in disassembling Aβ aggregates. researchgate.net The direct inhibition of tau aggregation has been identified as a potential therapeutic strategy for Alzheimer's disease. acs.orgnih.gov

Table 2: Anti-aggregating Properties of Selected 1-Benzylpyrrolidine-3-amine Derivatives at 10 μM

| Compound | Aβ Aggregation Inhibition (%) | Tau Aggregation Inhibition (%) |

| 24b | 45 | 53 |

| 25b | 49 | 54 |

The enzyme beta-secretase (BACE-1) is a primary therapeutic target in Alzheimer's disease as it is involved in the initial cleavage of the amyloid precursor protein (APP), leading to the formation of Aβ peptides. nih.govmdpi.comresearchgate.net The design of multi-target ligands has incorporated BACE-1 inhibition as a key feature. Studies on N-benzylpyrrolidine derivatives have yielded compounds with balanced inhibitory activities against both cholinesterases and BACE-1. researchgate.net Molecular modeling studies have further elucidated the potential interaction of these compounds with the active site of BACE-1. researchgate.net The development of potent and selective small molecule BACE-1 inhibitors is a significant area of research in the quest for disease-modifying treatments for AD. nih.govrsc.org

Beyond targeting the primary pathological hallmarks of Alzheimer's, neuroprotection is a crucial therapeutic goal. Certain N-benzylpyrrolidine derivatives have demonstrated neuroprotective activity against Aβ-induced cellular stress. researchgate.net This neuroprotective potential is a valuable characteristic for any compound aimed at treating neurodegenerative diseases, as it suggests the ability to preserve neuronal function and mitigate the downstream consequences of the disease process. nih.gov

Nootropics, or "smart drugs," are substances that can enhance cognitive functions such as memory, attention, and creativity. frontiersin.orgnih.govnih.gov While direct studies on this compound as a nootropic are not extensively detailed in the provided context, the broader class of pyrrolidine (B122466) derivatives, including piracetam, are well-known nootropic agents. nih.govjebms.org The cognitive improvements seen in animal models with some N-benzylpyrrolidine derivatives, such as the amelioration of scopolamine-induced amnesia, suggest a potential for cognitive enhancement. researchgate.net These compounds were shown to improve cognitive dysfunction in both Y-maze and Morris water maze tests, indicating a positive impact on learning and memory. researchgate.net

Effects on Neurotransmitter Systems

Derivatives of the this compound scaffold have been identified as potent dual inhibitors of monoamine reuptake, specifically targeting serotonin (B10506) (5-HT) and noradrenaline (NA). A study into the structure-activity relationship of novel N-benzyl-N-(pyrrolidin-3-yl)carboxamides led to the identification of compounds with this dual inhibitory capability. nih.gov These compounds demonstrated good selectivity over the dopamine (B1211576) (DA) transporter, a desirable characteristic for certain central nervous system-targeted agents. nih.gov One particular compound from this class, designated as compound 18, was noted for its dual 5-HT and NA reuptake inhibition and possessed drug-like physicochemical properties suitable for a CNS drug candidate, leading to its selection for further preclinical evaluation. nih.gov The inhibition of these neurotransmitter transporters is a key mechanism in the treatment of various neurological and psychiatric disorders. nih.gov

Nociceptin/Orphanin FQ (N/OFQ) Receptor Antagonism

The nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), a member of the opioid receptor family, has a distinct pharmacology from classical opioid receptors (μ, δ, and κ). researchgate.net Derivatives of benzyl-pyrrolidine carboxamide have been synthesized and investigated as antagonists for the NOP receptor. Specifically, research on derivatives of 1-benzyl-N-{3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl} pyrrolidine-2-carboxamide (B126068) has yielded potent and selective NOP receptor antagonists. usp.br

One notable derivative, compound 35, emerged from blending chemical moieties from different NOP receptor ligands. usp.br In various in vitro assays, this compound acted as a pure, highly potent, and competitive NOP-selective antagonist. usp.br Another peptide mimetic antagonist, Banyu Compound-24 (C-24), which has a high affinity for the NOP receptor, has been studied extensively. researchgate.net C-24 is known to penetrate the central nervous system and antagonize the effects of N/OFQ. researchgate.net While these studies highlight the potential of the broader benzyl-pyrrolidine carboxamide scaffold, compound 35 was found to be inactive in in vivo tests against N/OFQ, limiting its application to in vitro investigations. usp.br

| Compound | Target Receptor | Activity | Potency (pA2) | Reference |

| Compound 35 | NOP | Pure, competitive antagonist | 8.0 - 9.9 | usp.br |

| C-24 | NOP | High-affinity antagonist | IC₅₀ = 0.15 nM | researchgate.net |

Anticancer Potential and Related Mechanisms

The this compound core structure is featured in derivatives that have been investigated for their potential as anticancer agents through various mechanisms of action.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

The inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, is a critical therapeutic strategy in oncology, especially for cancers with defects in DNA repair pathways like BRCA mutations. The benzimidazole (B57391) carboxamide scaffold is recognized as a basis for potent PARP-1 inhibitors. The amide group in these structures mimics nicotinamide, enabling it to bind to the active site of PARP-1.

A series of synthesized benzimidazole carboxamide derivatives incorporating a pyrrolidine ring have demonstrated significant PARP inhibitory activity. Specifically, compounds designated 5cj and 5cp showed high potency against both PARP-1 and PARP-2, with IC₅₀ values comparable to the reference drug veliparib (B1684213). This inhibition is a key factor in their anticancer effects, as blocking PARP-mediated DNA repair can lead to synthetic lethality in cancer cells with existing DNA repair deficiencies.

| Compound | Target Enzyme | IC₅₀ Value | Reference |

| 5cj | PARP-1 | ~4 nM | |

| 5cj | PARP-2 | ~4 nM | |

| 5cp | PARP-1 | ~4 nM | |

| 5cp | PARP-2 | ~4 nM | |

| Veliparib (reference) | PARP-1 / PARP-2 | ~4 nM |

Cell Proliferation and Cytotoxicity Assays

Cell proliferation and cytotoxicity assays are fundamental tools for evaluating the anticancer potential of new chemical entities. These assays measure the ability of a compound to inhibit cell growth (cytostatic effect) or induce cell death (cytotoxic effect). Methods like the MTT assay are commonly used, where the reduction of a tetrazolium salt to formazan (B1609692) by metabolically active cells serves as a proxy for cell viability.

Derivatives of this compound have been subjected to such evaluations. For instance, a library of 1-benzyl-pyrrolidin-3-ol analogues was screened for cytotoxic activity against a panel of human cancer cell lines. The lead compounds from this library, 5j and 5p, showed selective cytotoxicity towards HL-60 (leukemia) cells at a concentration of 10 µM, with milder effects on non-cancerous cell lines, suggesting a degree of cancer cell selectivity. In another study, benzimidazole carboxamide derivatives 5cj and 5cp displayed in vitro cytotoxicity against MDA-MB-436 (melanoma, often misidentified as breast cancer) and CAPAN-1 (pancreatic cancer) cell lines, with IC₅₀ values that were slightly better than the established PARP inhibitors veliparib and olaparib.

| Compound | Cell Line | Cytotoxicity (IC₅₀) | Reference |

| 5cj | MDA-MB-436 | 17.4 µM | |

| 5cj | CAPAN-1 | 11.4 µM | |

| 5cp | MDA-MB-436 | 19.8 µM | |

| 5cp | CAPAN-1 | 15.5 µM |

Human Dihydrofolate Reductase (hDHFR) Inhibition

Based on the available search results, there is no specific information linking this compound or its direct derivatives to inhibitory activity against human dihydrofolate reductase (hDHFR). Research on hDHFR inhibitors has focused on other chemical scaffolds, such as thieno[2,3-d]pyrimidines.

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, playing a role in pathological processes such as cancer metastasis and inflammation. Developing inhibitors for specific MMPs is an ongoing therapeutic goal.

New series of inhibitors based on a 3-mercaptopyrrolidine core, a derivative of the pyrrolidine structure, have been designed and evaluated as MMP inhibitors (MMPIs). These compounds, which feature a thiol group for coordinating with the catalytic zinc atom in the MMP active site, have demonstrated potent, low nanomolar inhibition of several MMPs, including MMP-2, MMP-13, and MMP-14. A key finding was their selectivity for MMPs with intermediate and deep pockets over those with shallow pockets, such as MMP-1 and MMP-7. The incorporation of the pyrrolidine ring was found to enhance the resistance of the thiol group to air oxidation, improving compound stability.

| Inhibitor Class | Target Enzymes | Inhibition Range (IC₅₀) | Reference |

| 3-Mercaptopyrrolidine Derivatives | MMP-2 | ~2 to 50 nM | |

| 3-Mercaptopyrrolidine Derivatives | MMP-13 | ~2 to 50 nM | |

| 3-Mercaptopyrrolidine Derivatives | MMP-14 | ~4 to 60 nM | |

| 3-Mercaptopyrrolidine Derivatives | MMP-1 | ~850 to >50,000 nM | |

| 3-Mercaptopyrrolidine Derivatives | MMP-7 | ~4,000 to >25,000 nM |

Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase Inhibition

The Von Hippel-Lindau (VHL) tumor suppressor protein is a crucial component of the VHL E3 ubiquitin ligase complex, which plays a significant role in cellular homeostasis by targeting the alpha subunit of hypoxia-inducible factors (HIFs) for ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov This process is essential for regulating the cellular response to changes in oxygen levels. acs.org The inhibition of the VHL:HIF-α protein-protein interaction is a promising therapeutic strategy for conditions such as anemia and ischemic diseases. nih.govnih.gov Furthermore, ligands that bind to VHL can be incorporated into proteolysis targeting chimeras (PROTACs), which are bifunctional molecules designed to hijack the E3 ligase machinery to induce the degradation of specific target proteins. nih.govnih.gov

In the quest for potent and cell-permeable VHL inhibitors, researchers have undertaken structure-guided design and group-based optimization of various chemical series. nih.gov This has led to the development of inhibitors with low nanomolar potencies. nih.gov Through systematic modifications of a pyrrolidine-based scaffold, which includes derivatives of this compound, significant improvements in binding affinity and cellular activity have been achieved. For instance, the exploration of structure-activity relationships has culminated in the discovery of potent inhibitors that can effectively stabilize HIF-1α levels within cells. nih.govacs.org

One notable study detailed the optimization of a series of VHL inhibitors, leading to the identification of compounds with dissociation constants (Kd) of less than 100 nM. nih.gov These compounds demonstrated the ability to induce significant intracellular stabilization of HIF-1α, a key indicator of VHL inhibition. nih.gov The design process often starts from a core fragment known to interact with VHL, such as a hydroxyproline (B1673980) mimic, and then builds upon it to enhance binding affinity and cellular permeability. acs.org For example, the synthesis of certain inhibitors involves multi-step processes, including amide coupling reactions and intramolecular cyclizations to generate the desired pyrrolidine-based structures. acs.org

The following table provides a summary of key VHL inhibitors and their reported activities:

| Compound | Dissociation Constant (Kd) | Cellular Activity (HIF-1α Stabilization) | Reference |

| Inhibitor 10 | < 100 nM | Comparable to potent inhibitors | nih.govacs.org |

| Inhibitor 15 | < 100 nM | Significantly greater than parent compounds | acs.org |

| VH298 | < 100 nM | Marked intracellular stabilization | nih.gov |

These findings underscore the potential of this compound derivatives as valuable tools for probing the VHL-HIF pathway and as ligands for the development of next-generation PROTACs. nih.govresearchgate.net

Acetyl-CoA Carboxylase (ACC1) Inhibition

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. There are two main isoforms in mammals, ACC1 and ACC2. ACC1 is primarily located in the cytoplasm and is a key enzyme in the de novo synthesis of fatty acids. nih.gov The inhibition of ACC1 is being explored as a therapeutic strategy for various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and certain cancers. nih.govnih.gov

Research into ACC inhibitors has led to the development of novel compounds designed to be liver-directed and allosteric inhibitors of both ACC1 and ACC2. nih.gov One such area of investigation, though not directly focused on this compound, involves the development of inhibitors that can reduce hepatic de novo lipogenesis. nih.gov For example, administration of an ACC inhibitor in rodent models of NAFLD resulted in a significant reduction in hepatic steatosis and improved hepatic insulin (B600854) resistance. nih.gov

While specific studies directly linking this compound to ACC1 inhibition are not prominent in the provided search results, the broader field of ACC inhibition provides a relevant context for potential future investigations. The development of potent and selective ACC inhibitors often involves extensive medicinal chemistry efforts to optimize compound properties. google.com These efforts have led to the identification of various chemical scaffolds with ACC inhibitory activity. nih.gov

A study on a liver-specific ACC inhibitor, MK-4074, demonstrated that inhibiting ACC in humans with hepatic steatosis led to a reduction in liver triglycerides. nih.gov However, it also resulted in an unexpected increase in plasma triglycerides. nih.gov This highlights the complex metabolic consequences of ACC inhibition and the need for further research to fully understand the therapeutic potential and challenges associated with this target.

Antimalarial Activities

The emergence of drug-resistant strains of Plasmodium parasites, the causative agents of malaria, necessitates the discovery of novel antimalarial agents with new mechanisms of action. nih.govnih.gov Derivatives of this compound have been identified as a promising new chemotype in the fight against malaria. nih.govnih.gov

In vitro Antimalarial Efficacy against Plasmodium falciparum

A hybrid target-phenotype approach led to the identification of GNF-Pf-4691, a 4-aryl-N-benzylpyrrolidine-3-carboxamide, from a screen of large chemical libraries for antimalarial activity. nih.gov This compound and its derivatives have demonstrated potent in vitro activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the deadliest species of human malaria parasite. nih.govnih.gov

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the antimalarial potency of this chemical class. nih.govnih.gov These studies revealed that while substitutions on the benzylic ring are generally not well-tolerated, the 4-aryl position of the pyrrolidine ring can accommodate a variety of hydrophobic groups and some heterocyclic rings. nih.govnih.gov This optimization effort led to the identification of a lead compound, (+)-54b (also known as CWHM-1008). nih.govnih.gov

The in vitro efficacy of selected 4-aryl-N-benzylpyrrolidine-3-carboxamide derivatives against P. falciparum is summarized in the table below:

| Compound | EC50 (3D7 strain, drug-sensitive) | EC50 (Dd2 strain, drug-resistant) | Reference |

| GNF-Pf-4691 | Potent activity | Not specified | nih.gov |

| (+)-54b (CWHM-1008) | 46 nM | 21 nM | nih.govnih.gov |

| 26 (4-CF3-3-Cl analog) | 83 nM (racemate) | Not specified | nih.gov |

These results highlight the potent and strain-independent activity of this novel class of antimalarial compounds.

In vivo Efficacy in Malaria Models

The promising in vitro activity of the 4-aryl-N-benzylpyrrolidine-3-carboxamide series prompted further evaluation in in vivo models of malaria. The lead compound, (+)-54b, was found to be orally efficacious in a murine malaria model. nih.gov

In a Peters' 4-day suppressive test using mice infected with Plasmodium chabaudi ASCQ, a chloroquine-resistant strain, oral administration of (+)-54b once daily for four days resulted in a dose-dependent reduction in parasitemia. nih.gov At a dose of 30 mg/kg/day, the compound achieved a 98.7% inhibition of parasite growth. nih.gov The estimated ED90 and ED99 values were approximately 20 mg/kg/day and 30 mg/kg/day, respectively. nih.gov Furthermore, the compound exhibited a favorable pharmacokinetic profile in mice, with a half-life of 4.4 hours. nih.govnih.gov

These in vivo findings provide a strong proof-of-concept for the 4-aryl-N-benzylpyrrolidine-3-carboxamide chemotype as a potential new class of orally active antimalarial drugs. nih.gov

Target Identification in Antimalarial Action

The initial hypothesis for the antimalarial mechanism of action of the 4-aryl-N-benzylpyrrolidine-3-carboxamide class was the inhibition of Plasmodium aspartic proteases. nih.gov This was based on the structural similarity of the lead compound, GNF-Pf-4691, to known aspartic protease inhibitors. nih.govnih.gov Plasmodium parasites possess multiple aspartic proteases that are essential for their survival, making them attractive drug targets. nih.gov

However, definitive identification of the specific molecular target(s) of this chemical series is an ongoing area of research. Common methods for target identification of novel antimalarial compounds include in vitro evolution and whole-genome analysis (IVIEWGA), where parasites are cultured under drug pressure to select for resistant mutants. nih.gov Sequencing the genomes of these resistant parasites can reveal mutations in the drug's target or in genes involved in resistance mechanisms. nih.gov

Other approaches to elucidate the mechanism of action include metabolic profiling to observe changes in parasite metabolism upon drug treatment and chemoproteomic methods like thermal proteome profiling (TPP) and stability of proteins from rates of oxidation (SPROX) to identify direct protein-drug interactions. nih.gov While the initial hypothesis points towards aspartic proteases, further investigation is required to confirm the precise target and mechanism by which this compound derivatives exert their antimalarial effect.

Antidiabetic Research

The potential of carboxamide-containing compounds in antidiabetic research has been explored through various mechanisms, including the inhibition of enzymes like α-amylase and α-glucosidase, and the activation of glucokinase. nih.govnih.gov While specific studies focusing on this compound for diabetes are not detailed in the provided search results, related research on similar chemical structures provides a basis for potential future investigations.

For instance, studies on other heterocyclic carboxamide derivatives have demonstrated significant antidiabetic activity. researchgate.netmdpi.com In one study, 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives were evaluated for their in vivo antidiabetic activity in streptozotocin-induced diabetic rats, with some compounds showing enhanced activity. researchgate.net Another study on ketone derivatives of succinimide, which have a related pyrrolidine ring structure, showed potent in vitro inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption. nih.gov

Furthermore, computational studies on benzamide (B126) derivatives have been conducted to aid in the design of potent glucokinase activators. nih.gov Glucokinase plays a crucial role in glucose metabolism and insulin secretion, making it an attractive target for type 2 diabetes treatment. nih.gov These studies highlight the potential for carboxamide-containing scaffolds to be developed into effective antidiabetic agents.

The following table summarizes the findings from studies on related carboxamide derivatives in antidiabetic research:

| Compound Class | Proposed Mechanism of Action | Key Findings | Reference |

| 1-Benzhydryl-piperazine carboxamides | Not specified | Enhanced antidiabetic activity in vivo | researchgate.net |

| Ketone derivatives of succinimide | α-amylase and α-glucosidase inhibition | Potent in vitro inhibitory activity | nih.gov |

| Benzamide derivatives | Glucokinase activation | Good docking scores and potential for development as glucokinase activators | nih.gov |

Although direct research on this compound in the context of diabetes is not extensively covered, the broader research on related structures suggests that this chemical scaffold could be a starting point for the design and synthesis of novel antidiabetic compounds.

Alpha-Amylase Inhibition

The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase is a key therapeutic strategy for managing type 2 diabetes mellitus. While direct studies on the α-amylase inhibitory activity of this compound are not extensively documented, research on closely related N-acetylpyrrolidine derivatives provides significant insights.

One such derivative, N-(benzyl)-2-acetylpyrrolidine (4a), has been synthesized and evaluated for its inhibitory potential against α-amylase. In this study, compound 4a demonstrated an inhibition of 30.11 ± 0.78% against the enzyme. Further investigation revealed an IC50 value of 3.21 ± 0.65 mM for this compound. The kinetics of this inhibition were determined to be of a mixed type. mdpi.com

The broader class of pyrrolidine derivatives has been a subject of interest for developing α-amylase inhibitors. nih.gov For instance, a series of pyrrolidine derivatives were synthesized by coupling N-Boc-proline with various aromatic amines. nih.gov Among these, the 4-methoxy analogue (3g) and compound 3a showed noteworthy inhibitory activity against α-amylase, with IC50 values of 26.24 µg/mL and 36.32 µg/mL, respectively. nih.gov These findings underscore the potential of the pyrrolidine scaffold in designing effective α-amylase inhibitors.

Table 1: α-Amylase Inhibitory Activity of N-(benzyl)-2-acetylpyrrolidine

| Compound | Inhibition (%) | IC50 (mM) | Type of Inhibition |

|---|---|---|---|

| N-(benzyl)-2-acetylpyrrolidine (4a) | 30.11 ± 0.78 | 3.21 ± 0.65 | Mixed |

Alpha-Glucosidase Inhibition

Similar to α-amylase, α-glucosidase is another critical enzyme in carbohydrate metabolism, and its inhibition is a validated approach for controlling postprandial hyperglycemia. nih.gov

The N-acetylpyrrolidine derivative, N-(benzyl)-2-acetylpyrrolidine (4a), has also been investigated for its α-glucosidase inhibitory activity. This compound exhibited a significant inhibition of 40.27 ± 0.80%. The IC50 value for the inhibition of α-glucosidase by compound 4a was found to be 0.52 ± 0.02 mM, indicating a higher potency against this enzyme compared to α-amylase. mdpi.com The kinetic analysis revealed a mixed type of inhibition for α-glucosidase as well. mdpi.com

The potential of the pyrrolidine ring in α-glucosidase inhibition is further supported by studies on other derivatives. For example, in a series of synthesized pyrrolidine derivatives, the 4-methoxy analogue (3g) and compound 3f displayed significant inhibitory activity against α-glucosidase with IC50 values of 18.04 µg/mL and 27.51 µg/mL, respectively. nih.gov Furthermore, novel pyrido-pyrrolidine hybrid compounds have been designed and screened for their α-glucosidase inhibitory properties, with one of the most active compounds, 3k, showing an IC50 of 0.56 μM. nih.gov

Table 2: α-Glucosidase Inhibitory Activity of N-(benzyl)-2-acetylpyrrolidine

| Compound | Inhibition (%) | IC50 (mM) | Type of Inhibition |

|---|---|---|---|

| N-(benzyl)-2-acetylpyrrolidine (4a) | 40.27 ± 0.80 | 0.52 ± 0.02 | Mixed |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that deactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are responsible for regulating glucose homeostasis. nih.gov Therefore, DPP-4 inhibition is a well-established therapeutic target for type 2 diabetes. nih.gov

While direct experimental data on the DPP-4 inhibitory activity of this compound is limited, computational studies on related structures suggest potential. A recent study focused on the development of DPP-4 inhibitors through computational approaches, designing and studying derivatives of proline (pyrrolidine-2-carboxylic acid). nih.gov This highlights the interest in the pyrrolidine scaffold for DPP-4 inhibition.

Furthermore, cyanopyrrolidines are a known class of DPP-4 inhibitors, with drugs like vildagliptin (B1682220) and saxagliptin (B632) belonging to this category. mdpi.com The pyrrolidine ring is a key structural feature for interaction with the DPP-4 enzyme. The development of novel DPP-4 inhibitors often involves modifications of the pyrrolidine core to enhance binding affinity and selectivity. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs) Agonism

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. mdpi.comnih.gov PPAR agonists, particularly PPARγ agonists, are used as insulin sensitizers in the treatment of type 2 diabetes. nih.gov

There is no direct evidence to suggest that this compound acts as a PPAR agonist. However, the broader chemical space of PPAR agonists includes a wide variety of synthetic compounds. mdpi.com Research in this area has led to the development of non-thiazolidinedione and non-carboxylic-acid-based PPARγ agonists. biomedres.info For example, a class of benzylpyrazole acylsulfonamides has been designed and shown to have potent PPARγ agonist activity. biomedres.info This indicates that the benzyl (B1604629) group can be a component of potent PPAR agonists. The development of diverse chemical scaffolds as PPAR ligands is an active area of research. mdpi.com

Anti-inflammatory and Analgesic Properties

The pyrrolidine and carboxamide moieties are present in various compounds with demonstrated anti-inflammatory and analgesic activities.

Furthermore, various pyrrolidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic effects. nih.gov For instance, in a study of new pyrrolidine derivatives, compounds A-1 and A-4 were identified as having the highest anti-inflammatory and analgesic effects, respectively. nih.gov The general class of carboxamides has also been investigated for these properties, with some novel carboxamides derived from 2-phenyl quinoline (B57606) showing significant anti-inflammatory and analgesic activities. nih.gov

Antioxidant and Metal-Chelating Properties

Research into multifunctional agents for neurodegenerative diseases has led to the investigation of the antioxidant and metal-chelating properties of compounds structurally similar to this compound.

A study on 1-benzylpyrrolidine-3-amine-based derivatives, which are close structural analogs, revealed significant antioxidant and metal-chelating capabilities. mdpi.com Two compounds from this series, 24b and 25b, displayed free radical scavenging capacity in the ABTS assay and antioxidant activity in the FRAP assay. mdpi.com Importantly, they were also found to selectively chelate copper ions. mdpi.com

Additionally, the related compound N-(benzyl)-2-acetylpyrrolidine (4a) has been shown to possess free radical scavenging activity, with an IC50 value of 1.01 ± 0.010 mM in the DPPH assay. mdpi.com The ability of metal chelators to act as secondary antioxidants is due to their capacity to reduce the concentration of metal ions that can catalyze lipid peroxidation.

Rho Kinase (ROCK) Inhibition and Vasorelaxation

Rho kinase (ROCK) is a serine/threonine kinase that plays a significant role in various cellular functions, including smooth muscle contraction. Inhibition of ROCK can lead to vasorelaxation, making ROCK inhibitors a potential therapeutic target for cardiovascular diseases such as hypertension.

While direct studies on this compound as a ROCK inhibitor are not available, a novel class of aminofurazan-based ROCK inhibitors has been characterized, one of which, SB-772077-B, contains a (3S)-3-amino-1-pyrrolidinyl]carbonyl moiety. This structural feature is highly similar to that of this compound. SB-772077-B was found to be a potent inhibitor of ROCK1 with an IC50 value of 5.6 nM. In functional assays, it induced vasorelaxation in preconstricted rat aorta with an IC50 of 39 nM. Oral administration of this compound resulted in a significant dose-dependent reduction of systemic blood pressure in spontaneously hypertensive rats. These findings suggest that the pyrrolidine-3-carboxamide (B1289381) scaffold could be a valuable component in the design of novel ROCK inhibitors with vasorelaxant properties.

Table 3: ROCK Inhibitory and Vasorelaxant Activity of a Structurally Related Compound

| Compound | ROCK1 IC50 (nM) | Vasorelaxation IC50 (nM) |

|---|---|---|

| SB-772077-B (contains a (3S)-3-amino-1-pyrrolidinyl]carbonyl moiety) | 5.6 | 39 |

Anticonvulsant Activity

Research into the anticonvulsant potential of the pyrrolidine carboxamide scaffold has been explored through the synthesis and evaluation of various derivatives. While direct studies on this compound are not extensively documented, research on analogous structures, such as N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives, offers preliminary data on the activity of this compound family.

Detailed Research Findings

In one study, a series of N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives were synthesized and evaluated for their anticonvulsant efficacy using the maximal electroshock seizure (MES) test in mice. The MES test is a standard preclinical model used to identify compounds that may be effective against generalized tonic-clonic seizures by preventing the spread of seizure discharge.

Most of the synthesized compounds in the series demonstrated some level of activity in the MES screen. nih.gov Among the tested molecules, compounds featuring a 4-nitrophenyl or a 4-chlorophenyl substituent on the amide nitrogen showed the most promising results. nih.gov Specifically, the compounds designated as 3a (N-(4-chlorophenyl)pyrrolidine-2-carboxamide) and 3d (N-(4-nitrophenyl)pyrrolidine-2-carboxamide) were identified as the most active derivatives in this particular series. nih.gov

The findings suggest that the nature of the substituent on the phenyl ring attached to the amide nitrogen plays a significant role in modulating the anticonvulsant activity.

Anticonvulsant Activity Data

The table below summarizes the anticonvulsant screening results for the most active compounds from the aforementioned study.

| Compound ID | Substituent (on Phenyl Ring) | Anticonvulsant Test | Activity |

| 3a | 4-Chloro | MES | Active |

| 3d | 4-Nitro | MES | Most Active |

Preclinical Pharmacological and Admet Excluding Dosage/administration Studies

In Vitro Pharmacological Profiling

Enzyme Inhibition Assays

The chemical class of pyrrolidine (B122466) carboxamides has been investigated for its potential to inhibit various enzymes. A series of pyrrolidine carboxamides were identified as potent inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, a key enzyme in the mycobacterial fatty acid elongation cycle. google.com While specific IC₅₀ values for 1-Benzylpyrrolidine-3-carboxamide were not detailed in this particular study, the research highlighted the potential of the broader pyrrolidine carboxamide scaffold for enzyme inhibition. The study successfully improved the potency of a lead compound by over 160-fold through iterative synthesis and in situ activity screening. google.com

In the context of antimalarial drug discovery, a class of compounds known as 4-aryl-N-benzylpyrrolidine-3-carboxamides, which are derivatives of this compound, were evaluated for their activity. The initial hit, GNF-Pf-4691, a racemic 4-aryl-N-benzylpyrrolidine-3-carboxamide, was found to have an IC₅₀ of 385 nM in a Plasmodium falciparum 3D7 SYBR Green assay. nih.gov Further optimization of this scaffold led to the identification of more potent analogs. For instance, the 4-CF₃-3-Cl analog (racemic) demonstrated an IC₅₀ of 83 nM. nih.gov The study suggested that these compounds might act by inhibiting plasmepsins, a family of aspartic proteases in Plasmodium falciparum. nih.gov

The following table summarizes the enzyme inhibition data for derivatives of this compound against P. falciparum.

| Compound | Description | Assay | IC₅₀ (nM) |

| GNF-Pf-4691 | Racemic 4-aryl-N-benzylpyrrolidine-3-carboxamide | P. falciparum 3D7 SYBR Green | 385 nih.gov |

| Racemic 26 | 4-CF₃-3-Cl analog | P. falciparum 3D7 | 83 nih.gov |

Receptor Binding Assays

No specific receptor binding assay data for this compound was found in the reviewed literature.

Cellular Assays for Biological Activity

The antimalarial activity of 4-aryl-N-benzylpyrrolidine-3-carboxamide derivatives has been assessed in cellular assays. The lead compound from an optimization effort, (+)-54b (CWHM-1008), exhibited potent activity against both drug-sensitive and drug-resistant strains of P. falciparum. Specifically, it showed EC₅₀ values of 46 nM against the 3D7 strain and 21 nM against the Dd2 strain. nih.govnih.govacs.org This demonstrates that the chemical scaffold is effective against strains with known resistance mechanisms. The cytotoxicity of these compounds was also evaluated, with GNF-Pf-4691 showing a 100-fold selectivity index, indicating a favorable therapeutic window. nih.gov

The table below presents the cellular activity of a key derivative of this compound.

| Compound | Cell Line | Assay | EC₅₀ (nM) |

| (+)-54b (CWHM-1008) | P. falciparum 3D7 | Antimalarial Activity | 46 nih.govnih.govacs.org |

| (+)-54b (CWHM-1008) | P. falciparum Dd2 | Antimalarial Activity | 21 nih.govnih.govacs.org |

In Vivo Pharmacological Models (Non-Toxicology)

Animal Models of Disease

The in vivo efficacy of the 4-aryl-N-benzylpyrrolidine-3-carboxamide chemotype was evaluated in a mouse model of malaria. Mice were infected with Plasmodium chabaudi ASCQ, a chloroquine-resistant strain. nih.gov The study aimed to determine if the potent in vitro antimalarial activity translated to an in vivo setting.

Evaluation of Efficacy and Pharmacodynamics

In the P. chabaudi mouse model, the derivative (+)-54b (CWHM-1008) demonstrated significant, dose-dependent efficacy when administered orally. nih.govnih.gov At a dose of 30 mg/kg/day for four days, the compound inhibited parasitemia by 98.7%. nih.gov The estimated ED₉₀ and ED₉₉ values were approximately 20 mg/kg/day and 30 mg/kg/day, respectively. nih.gov These findings underscore the potential of this chemical class as orally bioavailable antimalarial agents.

Pharmacokinetic studies in mice revealed that (+)-54b has a half-life of 4.4 hours, supporting its potential for in vivo use. nih.govnih.govacs.org

The table below summarizes the in vivo efficacy of a key derivative of this compound.

| Compound | Animal Model | Efficacy Endpoint | Result |

| (+)-54b (CWHM-1008) | P. chabaudi infected mice | Inhibition of parasitemia | 98.7% at 30 mg/kg/day nih.gov |

| (+)-54b (CWHM-1008) | P. chabaudi infected mice | ED₉₀ | ~20 mg/kg/day nih.gov |

| (+)-54b (CWHM-1008) | P. chabaudi infected mice | ED₉₉ | ~30 mg/kg/day nih.govnih.gov |

Absorption, Distribution, Metabolism, and Excretion (ADME) Research (Excluding Dosage)

The journey of a drug through the body is a complex process governed by its ADME properties. These characteristics determine the onset, intensity, and duration of a drug's effect and are therefore crucial for the design and selection of viable drug candidates. nih.govresearchgate.net For a compound like this compound, which is often a precursor to more complex molecules, early assessment of its ADME profile can guide synthetic efforts to optimize its therapeutic potential. nih.govacs.org

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver. researchgate.netuj.edu.pl A compound that is metabolized too quickly may not maintain a therapeutic concentration in the body for a sufficient duration, while a compound that is too stable might accumulate and lead to toxicity. researchgate.net Microsomal stability assays, which utilize liver microsomes containing key drug-metabolizing enzymes like cytochrome P450s, are a standard in vitro method to assess this property. researchgate.net

While specific experimental data on the microsomal stability of this compound is not publicly available, it is known that the pyrrolidine scaffold can be a site of metabolic activity. nih.gov For instance, modifications to the pyrrolidine ring, such as the introduction of a methyl group, have been employed in related structures to enhance metabolic stability. nih.gov In a typical microsomal stability assay, the disappearance of the parent compound over time is monitored. The results are often expressed as the percentage of the compound remaining after a specific incubation period or as the in vitro half-life (t½) and intrinsic clearance (CLint). researchgate.net

Below is an illustrative table of how data from a microsomal stability study might be presented.

Illustrative Data: Metabolic Stability of this compound in Liver Microsomes Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.

| Species | % Remaining (60 min) | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Human | 45 | 55 | 12.6 |

| Rat | 30 | 38 | 18.2 |

| Dog | 52 | 65 | 10.7 |

For compounds intended to act on the central nervous system, the ability to cross the blood-brain barrier (BBB) is a critical determinant of their efficacy. nih.govnih.gov The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS. nih.govnih.gov Brain permeation can be assessed in preclinical studies using in vitro models, such as cell-based assays (e.g., with Madin-Darby canine kidney cells), or in vivo in animal models, where the ratio of the drug concentration in the brain to that in the plasma (Kp) is determined. nih.gov

Specific brain permeation data for this compound is not available. However, the pyrrolidine scaffold is a common feature in many CNS-active drugs, suggesting its potential to be incorporated into structures with favorable BBB penetration properties. researchgate.netnih.gov Physicochemical properties such as low molecular weight, moderate lipophilicity, and a low number of hydrogen bond donors and acceptors are generally associated with better CNS penetration. nih.gov

The following is an example of how brain permeation data could be tabulated.

Illustrative Data: Brain Permeation of this compound Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.

| Parameter | Value | Interpretation |

|---|---|---|

| In Vitro Permeability (Papp, 10⁻⁶ cm/s) | 8.5 | Moderate to High Permeability |

| Brain-to-Plasma Ratio (Kp) in Rats | 1.2 | Good Penetration into the CNS |

| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.9 | Indicates minimal active efflux |

Oral administration is the most common and convenient route for drug delivery. Therefore, assessing a compound's oral absorption and bioavailability is a key step in preclinical development. nih.gov Oral bioavailability is the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is influenced by factors such as aqueous solubility, permeability across the intestinal wall, and first-pass metabolism. nih.gov For carboxamide-containing compounds, maintaining a balance of physicochemical properties is crucial for good oral absorption. plos.org

While specific data on the oral absorption of this compound is not documented, derivatives have been synthesized with the aim of enhancing bioavailability. researchgate.net The Lipinski's Rule of Five is often used as a guideline to predict the oral bioavailability of a compound based on its physicochemical properties. plos.org

An example of how oral absorption characteristics could be presented is shown below.

Illustrative Data: Oral Absorption Characteristics of this compound Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.

| Parameter | Value | Method |

|---|---|---|

| Aqueous Solubility (µg/mL) | 150 | Kinetic Solubility Assay |

| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 12.0 | In vitro cell-based assay |

| Oral Bioavailability (%) in Rats | 40 | In vivo pharmacokinetic study |

The half-life (t½) of a drug is the time it takes for the concentration of the drug in the body to be reduced by one-half. It is a critical parameter that influences the dosing frequency of a medication. nih.gov The half-life is determined by the rates of metabolism and excretion. In early drug discovery, in vitro half-life can be estimated from microsomal stability assays, which can then be used to predict the in vivo half-life. researchgate.net

There is no specific half-life data available for this compound. The half-life of its derivatives would be influenced by modifications to the core structure that affect metabolic stability and clearance. nih.gov For example, blocking sites of metabolism can prolong the half-life of a compound. nih.gov

The following table provides an example of how half-life data could be reported.

Illustrative Data: Half-Life Determination of this compound Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.

| Species | In Vitro Half-life (t½, min) | Predicted In Vivo Half-life (h) | Observed In Vivo Half-life (h) |

|---|---|---|---|

| Human | 55 | 4.5 | - |

| Rat | 38 | 2.8 | 3.2 |

| Dog | 65 | 5.8 | - |

Analytical Methodologies for 1 Benzylpyrrolidine 3 Carboxamide

Chromatographic Techniques

Chromatography is employed to separate 1-Benzylpyrrolidine-3-carboxamide from impurities, starting materials, or byproducts. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

HPLC is a primary method for assessing the purity of this compound. Due to its polarity and molecular weight, reversed-phase HPLC is particularly suitable. In this technique, the compound is passed through a nonpolar stationary phase, and a polar mobile phase is used for elution.

A typical HPLC method for a structurally related compound, 1-Benzyl-3-pyrrolidone, utilizes a reversed-phase column with a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric or formic acid to ensure good peak shape. sielc.com For this compound, similar conditions would be expected to yield effective separation. The purity of related compounds, such as 1-Benzyl-pyrrolidine-3-carboxylic acid, is often reported as determined by HPLC, indicating its standard use for quality assessment in this class of molecules. usbio.net

Table 1: Illustrative HPLC Parameters for Related Benzylpyrrolidine Compounds

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase (e.g., C18) |

| Mobile Phase | Acetonitrile / Water with acid modifier (e.g., Formic Acid) |

| Detection | UV-Vis Detector (e.g., 254 nm) |

| Temperature | Ambient or controlled (e.g., 30 °C) |

| Flow Rate | ~1.0 mL/min |

Gas Chromatography is a viable technique for analyzing volatile and thermally stable compounds. Given its molecular weight of 204.27 g/mol , this compound may be amenable to GC analysis, provided it does not decompose at the temperatures required for vaporization. The technique is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components.

Analysis of structurally similar compounds, such as ethyl 1-benzylpyrrolidine-3-carboxylate, has been successfully performed using GC-MS, suggesting that this method could be adapted for this compound. nih.gov The selection of an appropriate column, typically a nonpolar or medium-polarity capillary column, is crucial for achieving good resolution.

Table 2: General GC/MS Parameters for Analysis of Related Compounds

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., HP-1 or equivalent) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped oven temperature (e.g., 100°C to 250°C) |

| Detector | Mass Spectrometer (MS) |

Spectroscopic Characterization

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

¹H-NMR: The proton NMR spectrum for this compound would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic methylene (CH₂) protons, and a series of multiplets for the protons on the pyrrolidine (B122466) ring. The amide (NH₂) protons would likely appear as one or two broad signals.

¹³C-NMR: The carbon NMR spectrum would complement the ¹H-NMR data, showing characteristic signals for the carbonyl carbon of the amide group (around 170-180 ppm), several peaks for the aromatic carbons, and distinct signals for the carbons of the pyrrolidine ring and the benzylic methylene group.

While specific spectral data for this compound is not widely published, analysis of related structures like 1-Boc-pyrrolidine-3-carboxylic acid and (3S,4S)-1-benzylpyrrolidine-3,4-diol provides reference chemical shifts for the pyrrolidine ring system. doi.org

Table 3: Predicted ¹H-NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C₆H₅) | 7.2 - 7.4 |

| Amide (CONH₂) | 5.5 - 7.5 (broad) |

| Benzylic (CH₂) | ~3.6 |

Table 4: Predicted ¹³C-NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Amide Carbonyl (C=O) | 170 - 180 |

| Aromatic (C₆H₅) | 125 - 140 |

| Benzylic (CH₂) | 55 - 65 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Standard MS: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. For a related compound, ethyl 1-benzylpyrrolidine-3-carboxylate, the EI spectrum shows major fragments at m/z 91 (tropylium ion from the benzyl group) and m/z 142. nih.gov Similar fragmentation patterns, particularly the prominent m/z 91 peak, would be expected for this compound.

High-Resolution Mass Spectrometry (HRMS): Techniques like HR-ESI-MS provide a highly accurate mass measurement, which can be used to confirm the elemental formula of the molecule (C₁₂H₁₆N₂O). For instance, the HRMS analysis of 1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione allowed for the confirmation of its elemental composition with high precision.

Table 5: Key Mass Spectrometry Data

| Technique | Information Provided | Expected Value for C₁₂H₁₆N₂O |

|---|---|---|